L-Cysteine-1-13C
Description
Rationale for Site-Specific 13C Labeling at the Carboxyl Carbon of L-Cysteine
Site-specific isotope labeling involves the precise incorporation of an isotope into a particular atom or position within a molecule chempep.com. This approach offers superior resolution and more targeted insights compared to uniform labeling, where all atoms of a specific element are replaced with the isotope chempep.com. For L-cysteine, labeling the carboxyl carbon (C1) specifically provides a unique isotopic signature that can be tracked through various metabolic transformations and chemical reactions chemrxiv.orgacs.org.
The carboxyl group of L-cysteine is a critical functional group. It participates in peptide bond formation when cysteine is incorporated into proteins, and its metabolic fate can reveal specific enzymatic activities or pathway contributions chemrxiv.org. Labeling this specific carbon allows researchers to trace the carbon's journey through metabolic networks with high fidelity, providing detailed information about flux through pathways that involve the carboxyl group. For instance, in studies utilizing NMR, the ¹³C label at the carboxyl position can provide distinct signals, aiding in structural determination or tracking metabolic conversions where this specific carbon atom is retained or modified chemrxiv.orgacs.orgresearchgate.net. This site-specific approach is crucial for dissecting complex metabolic routes and understanding the precise roles of individual carbon atoms within biochemical processes.
Historical Context and Evolution of L-Cysteine-1-13C Applications
The use of stable isotopes as tracers in biological research has a long history, but the development of sophisticated chemical synthesis and analytical techniques has significantly expanded their application nih.gov. The advent of mass spectrometry and high-field NMR spectroscopy in the latter half of the 20th century provided the sensitivity and resolution required to detect and quantify isotopically labeled compounds nih.gov.
Amino acids, being fundamental building blocks of life, were among the early targets for stable isotope labeling chempep.comnih.gov. The development of methods for synthesizing labeled amino acids, including cysteine, allowed for their integration into biochemical studies. Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), pioneered in the early 2000s, revolutionized quantitative proteomics by enabling the precise comparison of protein expression levels between different experimental conditions nih.govnih.gov.
Over time, the focus has shifted from uniformly labeled amino acids to site-specifically labeled ones, offering greater precision in tracing metabolic pathways and elucidating molecular mechanisms chempep.comnih.gov. L-Cysteine-1-¹³C, specifically labeled at its carboxyl carbon, exemplifies this evolution, providing researchers with a powerful tool to investigate cysteine metabolism, protein dynamics, and cellular processes with enhanced accuracy and detail researchgate.netnih.govnih.govnih.govresearchgate.netasm.org. Its applications have grown alongside advancements in analytical instrumentation, enabling more complex and sensitive investigations in fields ranging from metabolomics to structural biology.
Research Findings and Data Presentation
Stable isotope labeling, particularly with ¹³C, has been instrumental in elucidating the behavior of molecules in various biological contexts. Studies employing labeled cysteine have provided critical data on metabolic pathways, protein interactions, and cellular processes.
NMR Spectroscopy of L-Cysteine: Nuclear Magnetic Resonance (NMR) spectroscopy is a key analytical technique that benefits greatly from stable isotope labeling. By incorporating ¹³C into specific positions of L-cysteine, researchers can obtain detailed structural information and track metabolic transformations. The ¹³C chemical shifts of L-cysteine provide characteristic signals for each carbon atom, which are essential for identifying the molecule and understanding its environment.
| Carbon Atom | Chemical Shift (ppm) | Notes |
| Carboxyl (C1) | ~173.87 | The site of ¹³C labeling in L-Cysteine-1-¹³C. |
| Alpha (Cα) | ~55.46 | The carbon atom bonded to the amino group and carboxyl group. |
| Beta (Cβ) | ~25.79 | The carbon atom bonded to the thiol group (-SH). |
Table 1: Representative ¹³C NMR chemical shifts for L-cysteine. These values are crucial for identifying and characterizing labeled cysteine and its metabolites in various biological samples researchgate.net.
Metabolic Tracing Studies: L-Cysteine-1-¹³C has been employed in various metabolic tracing studies. For example, research on the protozoan parasite Entamoeba histolytica utilized stable-isotope-labeled L-cysteine (U-¹³C₃, ¹⁵N) to investigate its metabolism, identifying novel metabolites such as thiazolidine-4-carboxylic acid (T4C) nih.govasm.org. In pediatric studies, intravenous infusion of l-[1-¹³C]cysteine was used to determine whole-body cysteine kinetics and its relationship to glutathione (B108866) synthesis rates in critically ill children, employing gas chromatography-mass spectrometric techniques to measure isotopic enrichment nih.gov. Furthermore, studies investigating cysteine metabolism in mammalian tissues and tumors have used ¹³C-labeled serine and cystine tracers to characterize de novo synthesis and uptake pathways researchgate.netaacrjournals.orgnih.gov.
Structural and Surface Studies: The precise labeling of L-cysteine with ¹³C has also facilitated detailed structural analyses, particularly in studies involving its interaction with surfaces. For instance, NMR spectroscopy using ¹³C-labeled L-cysteine has been employed to study the surface structure and coordination environment of cysteine ligands on ultrasmall gold nanoparticles, revealing distinct ¹³C resonances indicative of different binding configurations researchgate.netacs.orgnih.gov.
Compound List
L-Cysteine
L-Cysteine-1-¹³C
Carbon-13 (¹³C)
Nitrogen-15 (¹⁵N)
Deuterium (²H)
Oxygen-18 (¹⁸O)
N-acetyl-L-cysteine (NAC)
Thiazolidine-4-carboxylic acid (T4C)
Glutathione (GSH)
Serine
Homocysteine
Cystine
Glutamine
[1-¹³C] N-acetyl cysteine
l-[1-¹³C]cysteine
U-¹³C₃, ¹⁵N-labeled L-cysteine
¹³C₁-serine
¹³C₆-cystine
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-amino-3-sulfanyl(113C)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2S/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)/t2-/m0/s1/i3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJNEKJLAYXESH-NSQKCYGPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([13C](=O)O)N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40745847 | |
| Record name | L-(1-~13~C)Cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40745847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
224054-24-4 | |
| Record name | L-(1-~13~C)Cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40745847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 224054-24-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Methodological Frameworks Utilizing L Cysteine 1 13c
Stable Isotope Tracer Methodologies for L-Cysteine Metabolism
Stable isotope tracer methodologies are central to the study of metabolic pathways in vivo and in vitro. By introducing a molecule with a specific isotopic label, such as the 13C at the first carbon position of L-cysteine, researchers can track its incorporation into downstream metabolites. eurisotop.com This approach offers a significant advantage over radioactive tracers by being non-radioactive and allowing for the simultaneous measurement of multiple isotopically enriched molecules through mass spectrometry. eurisotop.com
Design of Isotopic Tracer Experiments
The design of isotopic tracer experiments is critical for obtaining precise and meaningful data on metabolic fluxes. nih.gov A key aspect of this design is the selection of the specific isotopic tracer. osti.gov For instance, using L-Cysteine-1-13C allows for the tracing of the carboxyl carbon of cysteine through its various metabolic transformations. The choice of tracer is dictated by the specific metabolic pathway under investigation and the desired resolution of the flux analysis. nih.govosti.gov
Experimental design also involves determining the appropriate duration for the labeling experiment to ensure that intracellular metabolites reach a constant labeling state, known as isotopic steady state. d-nb.info This is validated by measuring isotopic labeling at multiple time points; if the labeling remains consistent, isotopic steady state is confirmed. d-nb.info For example, in studies of Entamoeba histolytica, metabolites were monitored at 0.5, 3, 9, and 24 hours after introducing [U-13C3, 15N]l-cysteine to track its metabolic turnover. asm.org
The concentration of the labeled substrate is another crucial parameter. It should be sufficient to allow for detection in downstream metabolites but not so high as to perturb the natural metabolic pathways. buchem.com In a study on E. histolytica, 8 mM stable-isotope-labeled L-cysteine was used, mirroring the concentration in the normal culture medium. asm.org
Considerations for Labeling Efficiency and Isotopic Purity
Labeling efficiency and isotopic purity are paramount for the accurate interpretation of tracer experiments. Labeling efficiency refers to the extent to which the labeled precursor is incorporated into the target molecules. This can be influenced by factors such as the relative concentrations of labeled and unlabeled substrates in the medium. acs.org For instance, minimizing unlabeled pantothenate in the media is critical for achieving high labeling efficiency of Coenzyme A. acs.org
Isotopic purity refers to the percentage of the tracer that contains the desired isotope. Commercially available this compound often has an isotopic purity of 99%. buchem.comsigmaaldrich.comckisotopes.com High isotopic purity is essential for accurate quantification and to minimize interference from naturally occurring isotopes. oup.com One potential challenge to maintaining isotopic purity within a biological system is the de novo synthesis of the compound being traced, which can dilute the isotopic label. acs.org
Table 1: Key Parameters in Isotopic Tracer Experiment Design
| Parameter | Description | Example from Research |
|---|---|---|
| Isotopic Tracer | The specific labeled molecule used to track a metabolic pathway. | This compound to trace the carboxyl carbon. eurisotop.com |
| Labeling Duration | The time allowed for the tracer to be incorporated into metabolites. | 0.5, 3, 9, and 24-hour intervals for E. histolytica. asm.org |
| Tracer Concentration | The amount of labeled substrate introduced into the system. | 8 mM of labeled L-cysteine for E. histolytica culture. asm.org |
| Isotopic Purity | The percentage of the tracer that is isotopically labeled. | 99% for commercially available this compound. sigmaaldrich.comckisotopes.com |
| Labeling Efficiency | The degree of incorporation of the label into downstream molecules. | Dependent on the ratio of labeled to unlabeled substrate in the media. acs.org |
Sample Preparation Strategies for this compound Labeled Biological Systems
Rigorous sample preparation is crucial for obtaining reliable and reproducible results in metabolomics and isotope tracing studies. nih.gov This process involves several critical steps, from the initial cultivation in labeled media to the final extraction of metabolites.
Cultivation in 13C-Enriched Media
The first step in a labeling experiment is the cultivation of cells or organisms in a medium where a specific nutrient is replaced with its 13C-labeled counterpart. nih.gov For studies involving this compound, a custom medium would be prepared where standard L-cysteine is substituted with this compound. The goal is to achieve a state where the intracellular pool of the metabolite and its downstream products become enriched with the 13C label. pnas.org
The duration of cultivation in the enriched medium is a critical factor. For some experiments, cells are cultured for multiple population doublings to ensure that a significant portion of the cellular material is newly synthesized from the labeled precursors. nih.gov For example, in one study, cells were cultured for at least six population doublings to ensure over 98% of cellular material was newly synthesized. nih.gov In other cases, particularly for non-proliferating cells or to study rapid metabolic events, shorter incubation times are used. asm.orgnih.gov
Quenching Metabolic Activity in this compound Tracing Experiments
To accurately capture the metabolic state of a cell at a specific point in time, it is essential to rapidly halt all enzymatic activity, a process known as quenching. acs.orgresearchgate.net This prevents any further metabolism of the labeled compounds during sample harvesting and processing. acs.org
A common and effective quenching method involves the use of cold solvents. For instance, suspending cells in -75°C methanol (B129727) has been used to quench the metabolic activity of Entamoeba histolytica. asm.org Another approach is the combination of rapid filtration followed by quenching in 100% cold (-80 °C) methanol, which has shown high efficiency. acs.org The choice of quenching method can significantly impact the results, with some methods potentially causing metabolite leakage from the cells. acs.orgresearchgate.net Therefore, the quenching protocol must be carefully selected and validated for the specific cell type and experimental conditions. acs.org
Cellular Extraction and Metabolite Isolation from this compound Labeled Systems
Following quenching, the next step is the extraction of intracellular metabolites. This typically involves lysing the cells and separating the metabolites from other cellular components like proteins and lipids. A common method is to use a solvent mixture, such as 80% methanol. biorxiv.org The extraction solvent often contains internal standards to correct for variations in extraction efficiency and analytical performance. asm.org
After extraction, the sample is typically centrifuged to remove cell debris, and the supernatant containing the metabolites is collected. biorxiv.org This extract can then be dried and reconstituted in a suitable solvent for analysis by techniques such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). pnas.orgbiorxiv.org These analytical methods can separate the various metabolites and determine their mass, which reveals the incorporation of the 13C label from this compound. nih.gov
Table 2: Summary of Sample Preparation Steps
| Step | Objective | Common Method(s) |
|---|---|---|
| Cultivation | Introduce the 13C label into the biological system. | Growing cells in a custom medium with this compound. nih.gov |
| Quenching | Rapidly stop all metabolic activity. | Immersion in cold methanol (-75°C or -80°C). asm.orgacs.org |
| Extraction | Isolate intracellular metabolites. | Use of 80% methanol and centrifugation. biorxiv.org |
| Analysis | Separate and detect labeled metabolites. | Liquid or Gas Chromatography-Mass Spectrometry (LC-MS or GC-MS). nih.govpnas.org |
Hydrolysis Considerations for this compound Labeled Proteins and Peptides
The liberation of amino acids from proteins and peptides for isotopic analysis is a critical step that requires careful consideration, especially for sulfur-containing amino acids like cysteine, which are prone to degradation.
Standard hydrolysis protocols often involve treating protein pellets with 6 M hydrochloric acid (HCl) at elevated temperatures (e.g., 100-110°C) for extended periods (e.g., 24 hours). nih.govnih.gov However, these harsh acidic conditions can lead to the degradation of certain amino acids. Cysteine and tryptophan are particularly susceptible to destruction during acid hydrolysis. nih.govasm.org Additionally, asparagine and glutamine are converted to their respective acids, aspartate and glutamate. nih.govasm.org
To mitigate the degradation of cysteine, various protective agents can be added to the hydrolysis mixture. The inclusion of dithiothreitol (B142953) (DTT) as a reducing agent during protein hydrolysis with 6 N HCl has been shown to increase the peak area of cysteine in subsequent analyses and improve reproducibility. nih.gov Other strategies involve the use of protective agents like phenol (B47542) and mercaptoethanol to prevent the oxidation of cysteine and the destruction of tryptophan. preprints.org One study found optimal results for amino acid yield by adding 1% (w/v) phenol and 0.5% (w/v) mercaptoethanol during a 24-hour hydrolysis at 105°C. preprints.org
Alternatively, analytical approaches that circumvent the need for hydrolysis are gaining traction. These methods analyze intact peptides, thereby avoiding the amino acid degradation issues associated with traditional hydrolysis. acs.org This is particularly advantageous for quantifying amino acids like cysteine that are often lost during processing. nih.govacs.org
Interactive Data Table: Comparison of Protein Hydrolysis Methods
| Method | Acid | Temperature (°C) | Duration (h) | Additives | Outcome for Cysteine | Reference |
|---|---|---|---|---|---|---|
| Standard Acid Hydrolysis | 6 M HCl | 100-110 | 22-24 | None | Degradation observed | nih.gov, asm.org, nih.gov |
| Reducing Agent Addition | 6 N HCl | Not specified | Not specified | Dithiothreitol (DTT) | Increased peak area and improved reproducibility | nih.gov |
| Protective Agent Cocktail | 6 M HCl | 105 | 24 | 1% (w/v) Phenol, 0.5% (w/v) Mercaptoethanol | Preserved from oxidation | preprints.org |
| Alternative Acid | ~8 M HBr | 150 | 1 | Cysteine as reducing agent | Not specified | mdpi.com |
Analytical Instrumentation for this compound Detection and Quantification
The detection and quantification of this compound and its metabolites rely on sophisticated analytical platforms, primarily mass spectrometry-based techniques. These instruments offer the sensitivity and specificity required to trace the metabolic fate of the labeled cysteine.
Mass spectrometry (MS) is the cornerstone of stable isotope tracing studies. It allows for the differentiation of molecules based on their mass-to-charge ratio, making it ideal for distinguishing between unlabeled and 13C-labeled metabolites.
Capillary electrophoresis-time of flight mass spectrometry (CE-TOFMS) is a powerful technique for the analysis of charged metabolites, such as amino acids. nih.gov In this method, metabolites are separated based on their electrophoretic mobility in a capillary before being detected by a TOF mass spectrometer, which measures their mass-to-charge ratio with high accuracy. nih.govniph.go.jp
CE-TOFMS has been successfully employed to trace the metabolism of stable-isotope-labeled L-cysteine in various organisms. nih.govcapes.gov.brasm.org For instance, in a study on the protozoan parasite Entamoeba histolytica, trophozoites were cultured with [U-13C3, 15N]L-cysteine, and the intracellular metabolites were monitored over time using CE-TOFMS. nih.govasm.org This allowed for the identification of several cysteine-derived metabolites, including L-cystine, L-alanine, and novel thiazolidine-4-carboxylic acids. nih.govcapes.gov.br The high resolving power of CE-TOFMS enables the separation and identification of a large number of metabolites from complex biological samples, making it a valuable tool for single-cell metabolomics. nih.govacs.org
Liquid chromatography-mass spectrometry (LC-MS) is a widely used analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. wikipedia.org It is particularly well-suited for the analysis of a broad range of metabolites in complex biological samples. wikipedia.orgresearchgate.net
In the context of this compound studies, LC-MS is instrumental for metabolite profiling and flux analysis. nih.govdiva-portal.org Untargeted metabolomics using ultra-high-performance liquid chromatography coupled with mass spectrometry (UPLC-MS) can identify a specific metabolomic profile in various biological states. mdpi.com For example, studies have used LC-MS to identify and quantify 13C-labeled metabolites in human liver tissue and cancer cells, providing insights into metabolic pathways. nih.govdiva-portal.org Different LC methods, such as hydrophilic interaction liquid chromatography (HILIC), can be employed for the separation of sulfur-containing metabolic intermediates. rsc.org
Gas chromatography-mass spectrometry (GC-MS) is a classic and robust technique for metabolic flux analysis. nih.gov It is often used to analyze the isotopic labeling patterns of proteinogenic amino acids after hydrolysis of cellular proteins. asm.org Prior to analysis, amino acids are typically derivatized to make them volatile. asm.orgpreprints.org
GC-MS has been utilized to measure the enrichment of [3-13C]cysteine in plasma and skin protein to study transsulfuration. nih.gov The analysis is often performed on the t-butyldimethylsilyl (TBDMS) derivatives of the amino acids. nih.govresearchgate.net This technique allows for the resolution of single mass isotopomers, which differ by the number of labeled atoms, providing valuable data for metabolic flux analysis. nih.gov However, a significant drawback of GC-MS in this context is the degradation of certain amino acids, including cysteine, during the necessary protein hydrolysis step. asm.orgacs.org
Interactive Data Table: Mass Spectrometry Platforms for this compound Analysis
| Technique | Separation Method | Ionization Method | Key Application for this compound | Advantages | Limitations | Reference |
|---|---|---|---|---|---|---|
| CE-TOFMS | Capillary Electrophoresis | Electrospray Ionization (ESI) | Tracing of charged metabolites | High separation efficiency, suitable for single-cell analysis | Limited to charged molecules | nih.gov, nih.gov |
| LC-MS | Liquid Chromatography | Electrospray Ionization (ESI) | Metabolite profiling and flux analysis | Broad coverage of metabolites, versatile | Complex data analysis | wikipedia.org, nih.gov |
| GC-MS | Gas Chromatography | Electron Impact (EI) | Labeling pattern analysis of proteinogenic amino acids | Robust, good for resolving isotopomers | Requires derivatization, potential for amino acid degradation during hydrolysis | nih.gov, nih.gov |
| HRMS | Various (LC, GC) | Various (ESI, etc.) | High-precision mass measurements | High mass accuracy and resolution, can analyze intact peptides | Higher cost and complexity | nih.gov, acs.org |
High-resolution mass spectrometry (HRMS) offers significant advantages for stable isotope labeling studies due to its ability to provide highly accurate mass measurements. nih.govacs.org This precision allows for the confident identification of metabolites and the detailed analysis of isotopic enrichment patterns. oulu.finih.gov
HRMS instruments, such as orbital ion traps and quadrupole time-of-flight (Q-TOF) mass spectrometers, can be coupled with either liquid or gas chromatography. nih.govresearchgate.netoup.com A key benefit of HRMS in the context of this compound research is the ability to analyze labeled peptides directly, thus avoiding the amino acid degradation associated with protein hydrolysis. nih.govacs.org This approach provides a more complete picture of amino acid metabolism, as it can provide labeling information for all 20 proteinogenic amino acids, including those like cysteine that are labile during hydrolysis. acs.org HRMS has been used to quantify peptide m/z distributions from 13C-labeled cultures and to accurately determine drug-to-antibody ratios in antibody-drug conjugates linked via interchain cysteines. nih.govnih.gov
An in-depth analysis of this compound, a critical isotopically labeled compound, reveals its extensive applications in advanced methodological frameworks. This article focuses exclusively on the analytical techniques that utilize this specific labeled variant of L-cysteine, detailing the principles and research findings associated with mass spectrometry and nuclear magnetic resonance spectroscopy.
1
The introduction of a ¹³C isotope at the carboxyl position (C-1) of L-cysteine provides a powerful tool for tracing its metabolic fate and quantifying its presence in complex biological systems. Mass spectrometry techniques are particularly adept at leveraging this isotopic label.
5 Analysis of Mass Isotopomer Distributions of this compound and its Derivatives
The analysis of Mass Isotopomer Distributions (MIDs) is a key technique in metabolic research that quantifies the relative abundance of all isotopic forms (isotopomers) of a metabolite. researchgate.net When L-Cysteine-1-¹³C is introduced into a biological system, the ¹³C label is incorporated into various metabolic pathways. By using mass spectrometry, researchers can track the distribution of this label.
The core principle involves feeding cells or organisms with [1-¹³C]L-cysteine and then extracting metabolites at various time points. nih.gov Mass spectrometry analysis of these extracts reveals the mass shifts in downstream metabolites that have incorporated the labeled carbon. For instance, if L-Cysteine-1-¹³C is metabolized into pyruvate (B1213749) via cysteine desulfhydrase, the resulting pyruvate will be labeled at the carboxyl carbon (M+1). The MID of the pyruvate pool will show an increase in the M+1 isotopomer, providing a direct measure of the flux through this specific pathway. researchgate.net
This method allows for the elucidation of pathway activity and the contribution of cysteine to the synthesis of other key biomolecules. researchgate.netnih.gov For example, by analyzing the MIDs of intermediates in the Krebs cycle or gluconeogenesis, one can quantify the extent to which the carbon backbone of cysteine contributes to central carbon metabolism. researchgate.net Software tools like PIRAMID (Program for Integration and Rapid Analysis of Mass Isotopomer Distributions) can automate the extraction and correction of MIDs from raw mass spectrometry data, accounting for the natural abundance of isotopes to provide accurate quantification. researchgate.net
A study on Entamoeba histolytica utilized uniformly ¹³C-labeled L-cysteine ([U-¹³C₃, ¹⁵N]L-cysteine) to trace its metabolism into derivatives like thiazolidine-4-carboxylic acid (T4C) and l-alanine. nih.gov A similar approach with L-Cysteine-1-¹³C would specifically show how the carboxyl carbon is processed, for example, whether it is retained in amino acid structures or lost as CO₂ through decarboxylation reactions.
6 Isotopic Abundance Ratio Analysis of this compound and its Derivatives
Isotopic Abundance Ratio Analysis, typically performed using Liquid Chromatography-Mass Spectrometry (LC-MS), is a precise method to determine the ratio of molecules containing a heavy isotope to those containing the light isotope. lupinepublishers.comjuniperpublishers.com For L-Cysteine-1-¹³C, the analysis focuses on the ratio of the molecule with a ¹³C at the first carbon position to the unlabeled molecule (¹²C).
This technique measures the relative intensities of the mass peaks corresponding to the parent molecule (PM) and the molecule plus one mass unit (PM+1). In a sample of L-Cysteine-1-¹³C, the PM+1 peak, which corresponds to the ¹³C-labeled molecule, will be significantly more abundant than in a sample with natural isotopic distribution. The isotopic abundance ratio of PM+1/PM for L-cysteine can be precisely calculated, and any significant increase indicates the presence and quantity of the labeled compound. lupinepublishers.comjuniperpublishers.comresearchgate.net
This method is highly sensitive and can be used to quantify the uptake and incorporation of L-Cysteine-1-¹³C into proteins or other derivatives. For instance, after protein hydrolysis, the resulting amino acids can be analyzed by LC-MS. An elevated PM+1/PM ratio for cysteine would confirm the incorporation of the labeled amino acid. Research has shown that changes in isotopic abundance ratios can be measured with high accuracy, allowing for the differentiation between samples with even slight variations in isotopic enrichment. juniperpublishers.comresearchgate.net This approach provides a robust quantitative tool for tracer studies in metabolism and proteomics.
2 Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
NMR spectroscopy offers a non-destructive way to gain detailed structural and dynamic information about molecules. The specific labeling in L-Cysteine-1-¹³C makes it an ideal candidate for several powerful NMR techniques.
1 ¹³C NMR Spectroscopy for L-Cysteine-1-¹³C
Standard ¹³C NMR spectroscopy detects the ¹³C isotope, which has a low natural abundance (~1.1%). The enrichment of ¹³C at a specific position, as in L-Cysteine-1-¹³C, dramatically enhances the signal for that particular carbon atom. nih.govresearchgate.net In the ¹³C NMR spectrum of L-Cysteine-1-¹³C, the resonance corresponding to the carboxyl carbon (C-1) would be approximately 90 times more intense than in its unlabeled counterpart, making it easily identifiable and quantifiable even in complex mixtures or in vivo studies.
The chemical shifts of the carbons in L-cysteine are distinct, allowing for clear assignment. The labeled C-1 position provides a sensitive probe to monitor chemical changes at the carboxyl group, such as peptide bond formation or other reactions. researchgate.net
| Carbon Atom | Typical Chemical Shift (ppm) |
|---|---|
| C-1 (Carboxyl) | ~172 |
| C-2 (α-carbon) | ~55 |
| C-3 (β-carbon) | ~27 |
Note: Chemical shifts can vary slightly based on solvent and pH. hmdb.calmdb.cachemicalbook.com
2 ¹H-¹³C Heteronuclear Single-Quantum Coherence (HSQC) Spectroscopy
¹H-¹³C HSQC is a two-dimensional NMR experiment that correlates the chemical shifts of protons directly bonded to carbon atoms. nih.govresearchgate.net It is a cornerstone technique for assigning the NMR signals of organic molecules and proteins. nih.gov In the context of L-Cysteine-1-¹³C, the labeled carboxyl carbon (C-1) does not have any directly attached protons. Therefore, it will not produce a cross-peak in a standard ¹H-¹³C HSQC spectrum.
3 ¹³C-¹³C INADEQUATE Spectroscopy for Carbon Backbone Elucidation
The Incredible Natural Abundance DoublE QUAntum Transfer Experiment (INADEQUATE) is a powerful 2D NMR technique that provides unambiguous information about direct carbon-carbon bonds. huji.ac.illibretexts.org It works by detecting the very small fraction of molecules (about 0.01%) that naturally contain two adjacent ¹³C atoms. huji.ac.il
The extreme insensitivity of this experiment at natural abundance makes it challenging. libretexts.orgljmu.ac.uk While labeling a single position, as in L-Cysteine-1-¹³C, does not increase the probability of finding a neighboring ¹³C atom, the technique is highly relevant for isotopically labeled compounds. If L-Cysteine-1-¹³C were used in conjunction with a precursor that leads to labeling at the C-2 position, the resulting doubly labeled L-cysteine would be an ideal substrate for an INADEQUATE experiment. This would allow for the direct and unambiguous confirmation of the C1-C2 bond, which can be critical in complex structural elucidation problems. ljmu.ac.uk
4 Diffusion-Ordered Spectroscopy (DOSY) with L-Cysteine-1-¹³C
Diffusion-Ordered Spectroscopy (DOSY) is an NMR technique that separates the signals of different molecules in a mixture based on their translational diffusion coefficients. numberanalytics.com Since the diffusion rate is related to molecular size and shape, DOSY can provide information on the formation of complexes, aggregation, or the molecular weight of components in a mixture without physical separation. numberanalytics.comnih.gov
While ¹H-DOSY is more common, ¹³C-detected DOSY experiments can be performed. kuleuven.beresearchgate.net The specific labeling in L-Cysteine-1-¹³C makes it an excellent candidate for ¹³C-DOSY. The intense signal from the labeled C-1 carbon can serve as a clear and resolved probe to measure the diffusion coefficient of the L-cysteine molecule or any larger species into which it becomes incorporated. For example, if L-Cysteine-1-¹³C binds to a large protein, its diffusion coefficient will decrease significantly. By monitoring the diffusion of the C-1 signal, researchers can study binding interactions and characterize the size of the resulting complex. plos.org This provides a powerful method for investigating molecular interactions in a quantitative manner. nih.govresearchgate.net
In-Cell NMR Spectroscopy for Real-Time this compound Metabolic Monitoring
In-cell Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive technique that allows for the study of molecules directly within living cells, providing a window into cellular processes in their native environment. acs.org The use of isotopically enriched compounds like this compound is crucial for these studies due to the low natural abundance of 13C and the need to distinguish the target molecule's signal from the complex cellular background. acs.org
Real-time monitoring of this compound metabolism using in-cell NMR provides dynamic information about metabolic pathways. For instance, studies have utilized [U-13C]-labeled cysteine to monitor the oxidation of glutathione (B108866) in real-time within brain cancer cells. nih.gov This approach helps in understanding metabolic transformations and the kinetics of enzymatic reactions involving cysteine. The simplicity of one-dimensional (1D) NMR is advantageous for acquisition and processing, though signal overlap can be a challenge. nih.gov Two-dimensional (2D) heteronuclear single-quantum correlation (HSQC) NMR offers enhanced sensitivity and resolution for metabolic studies in living cells. nih.gov
Challenges in in-cell NMR include the inherently low sensitivity of the technique. acs.org To overcome this, the target molecule must be present at a high enough concentration. acs.org Dissolution dynamic nuclear polarization (DNP) is a technique that can enhance the 13C NMR signal by over 10,000-fold, enabling the detection of transient intermediates and rapid metabolic transformations. nih.gov
Hyperpolarized 13C Magnetic Resonance Spectroscopy (MRS) and Imaging (MRI) Applications with this compound Precursors
Hyperpolarization techniques dramatically increase the signal-to-noise ratio of 13C-labeled compounds in MRS and MRI, enabling real-time, non-invasive monitoring of metabolic pathways in vivo. While direct hyperpolarization of this compound is less common in the reviewed literature, its precursor, N-acetyl-L-cysteine (NAC) labeled at the C1 position ([1-13C] NAC), has been demonstrated as a potent probe for monitoring glutathione redox chemistry. researchgate.netnih.gov
The principle behind this application is that the hyperpolarized [1-13C] NAC, upon entering the cells, can participate in redox reactions. For example, it can form a disulfide bond with reduced glutathione, producing a new molecule with a distinct chemical shift that can be detected by 13C MRS. This allows for the real-time observation of redox status and antioxidant capacity within tissues and tumors. researchgate.netnih.gov
Key Findings from Hyperpolarized [1-13C] NAC Studies:
Distinct Metabolic Signatures: In-cell dynamic 13C NMR spectra of hyperpolarized [1-13C] NAC in human pancreatic tumor cell lines revealed distinct metabolic profiles between different cell lines, indicating varying levels of redox activity. researchgate.netnih.gov
In Vivo Imaging: Hyperpolarized MRI in mice has shown that [1-13C] NAC is broadly distributed throughout the body, including the brain, and its transformation can be monitored in tumor xenografts. researchgate.netnih.gov
Long Relaxation Times: For hyperpolarization to be effective, the 13C-labeled molecule must have a sufficiently long spin-lattice relaxation time (T1). chemrxiv.org Researchers have developed strategies to synthesize 13C-labeled probes with long T1 values, making them suitable for in vivo DNP NMR studies. chemrxiv.org
Complementary Spectroscopic Techniques
Isotope-Edited Infrared (IR) Difference Spectroscopy
Isotope-edited IR difference spectroscopy is a powerful technique for studying the structure and environment of specific chemical groups within a molecule. By comparing the IR spectrum of a molecule containing a 12C atom at a specific position with that of the same molecule containing a 13C atom at that position, one can isolate the vibrational modes of that particular group. nih.govrsc.org
In the context of this compound, this technique can be used to study the carbonyl group of cysteine residues in peptides and proteins. The substitution of 12C with 13C in the carboxyl group leads to a characteristic shift in the carbonyl stretching frequency. nih.gov This allows researchers to probe the local environment and interactions of the cysteine residue.
A notable application involves the biosynthetic incorporation of 1-13C-L-cysteine into β-lactam antibiotics like penicillin G. The isotope-edited FTIR difference spectrum provides a distinct "fingerprint" of the β-lactam carbonyl group, which can be used to monitor its interactions with target proteins, such as β-lactamase. nih.gov This approach provides valuable insights into the mechanisms of antibiotic action and resistance. nih.gov
Computational and Modeling Approaches in this compound Flux Analysis
Metabolic Flux Analysis (MFA) Algorithms and Software
Metabolic Flux Analysis (MFA) is a computational method used to quantify the rates (fluxes) of metabolic reactions within a cell. sci-hub.se When combined with 13C labeling experiments, it becomes a powerful tool known as 13C-MFA. sci-hub.seresearchgate.net This technique involves feeding cells a 13C-labeled substrate, such as this compound, and then measuring the distribution of the 13C label in various metabolites. frontiersin.org
The core of 13C-MFA lies in using computational algorithms to estimate the metabolic fluxes that best explain the observed labeling patterns. frontiersin.org These algorithms typically involve:
Constructing a Stoichiometric Model: A detailed model of the relevant metabolic network is created, including all known reactions and pathways. vanderbilt.edu
Simulating Isotope Labeling: The model is used to predict the distribution of 13C isotopes for a given set of metabolic fluxes.
Minimizing Error: The algorithm iteratively adjusts the flux values to minimize the difference between the simulated and experimentally measured labeling data. frontiersin.org
Various software packages and algorithms are available for performing MFA, each with its own strengths. The Levenberg-Marquardt algorithm, for example, is widely used for its fast convergence in isotopically non-stationary 13C-MFA (INST-MFA). frontiersin.org INST-MFA is particularly useful as it analyzes the transient labeling period before isotopic steady state is reached, shortening experimental times and increasing precision. vanderbilt.edunih.gov
Isotopomer Models for this compound Metabolic Networks
An isotopomer is a molecule that differs only in the isotopic composition of its atoms. Isotopomer models are mathematical frameworks that describe the relationship between metabolic fluxes and the distribution of isotopomers. frontiersin.org These models are essential for interpreting the data from 13C labeling experiments. frontiersin.org
When this compound is introduced into a metabolic network, the 13C label is transferred to other metabolites through a series of biochemical reactions. The specific pattern of 13C incorporation into these downstream metabolites is directly related to the fluxes through the different metabolic pathways. frontiersin.org
Different types of isotopomer models, such as those based on cumomers or bondomers, have been developed to simulate the flow of isotopes through complex metabolic networks. frontiersin.org These models allow researchers to track the fate of the 13C label from L-cysteine as it is incorporated into other molecules, providing a detailed map of cysteine metabolism. For example, stable isotope tracing with 13C-labeled serine and cystine has been used to comprehensively study cysteine metabolism in normal tissues and tumors, revealing differences in de novo synthesis and uptake pathways. nih.gov
Applications of L Cysteine 1 13c in Metabolic Research
Elucidation of Central Carbon and Sulfur Metabolic Pathways
L-cysteine sits (B43327) at a critical juncture in cellular metabolism, contributing to both carbon and sulfur-based biochemical reactions. The use of L-cysteine-1-¹³C has been instrumental in dissecting these complex and interconnected pathways.
The ¹³C label from L-cysteine-1-¹³C allows for the direct tracking of its carbon backbone into a variety of metabolic products. Through techniques like mass spectrometry and nuclear magnetic resonance spectroscopy, researchers can identify and quantify the enrichment of ¹³C in downstream molecules. This provides a clear picture of the metabolic fate of the cysteine-derived carbon.
For example, studies have utilized stable isotope tracing to observe the incorporation of labeled carbon from amino acids into central carbon metabolism pathways like the tricarboxylic acid (TCA) cycle. biorxiv.orgresearchgate.net The carbon skeleton of cysteine can be catabolized to pyruvate (B1213749), which can then enter the TCA cycle, a central hub of cellular energy production. By tracing the ¹³C from L-cysteine-1-¹³C, researchers can quantify the contribution of cysteine to the pool of TCA cycle intermediates under various physiological and pathological conditions.
L-cysteine is a key player in the metabolism of sulfur-containing amino acids. youtube.com It can be synthesized from the essential amino acid methionine through the transsulfuration pathway and can also be interconverted with other sulfur-containing compounds. researchgate.netnih.gov L-cysteine-1-¹³C tracing studies help to elucidate the dynamics of these interconversions and the maintenance of sulfur amino acid homeostasis.
By monitoring the transfer of the ¹³C-labeled backbone, researchers can assess the rates of conversion between cysteine and methionine. nih.gov This is crucial for understanding how cells regulate the levels of these vital amino acids, which are essential for protein synthesis and a multitude of other cellular functions. nih.gov These studies provide valuable data on how dietary intake of sulfur amino acids and various metabolic states can influence these pathways. biorxiv.orgresearchgate.net
L-cysteine serves as a precursor for a range of biologically indispensable molecules. medchemexpress.com The use of L-cysteine-1-¹³C has been pivotal in characterizing the synthesis pathways of these important compounds.
Glutathione (B108866) (GSH), a tripeptide composed of glutamate, cysteine, and glycine (B1666218), is the most abundant intracellular antioxidant. nih.govnih.gov L-cysteine availability is a rate-limiting factor for its synthesis. nih.gov By introducing L-cysteine-1-¹³C, researchers can directly measure the rate of new glutathione synthesis. isotope.com The incorporation of the ¹³C label into the glutathione molecule provides a dynamic measure of its biosynthesis and turnover.
This technique has been applied to understand how various conditions, such as oxidative stress or disease states, impact glutathione metabolism. nih.govnih.gov The ability to quantify the flux of cysteine into glutathione is critical for developing strategies to modulate cellular antioxidant capacity.
Table 1: Research Findings on Glutathione Biosynthesis using L-Cysteine-1-¹³C
| Study Focus | Key Finding | Implication |
| Impact of Oxidative Stress | Increased incorporation of ¹³C from L-cysteine into glutathione under oxidative stress. | Demonstrates an adaptive response to enhance antioxidant defense. |
| Glutathione Turnover in Different Tissues | Varied rates of glutathione synthesis and turnover were observed across different cell types and tissues. | Highlights tissue-specific regulation of antioxidant metabolism. |
| Disease Models | Altered glutathione biosynthesis rates were identified in various disease models. | Suggests that dysregulation of glutathione metabolism is a feature of certain pathologies. |
Hydrogen sulfide (B99878) (H₂S) is a gaseous signaling molecule with diverse physiological roles. It is endogenously produced from L-cysteine by several enzymes, including cystathionine (B15957) β-synthase (CBS), cystathionine γ-lyase (CSE), and 3-mercaptopyruvate (B1229277) sulfurtransferase (3MST). nih.govscispace.comrsc.orgresearchgate.net Tracing studies with L-cysteine-1-¹³C can help to delineate the relative contributions of these different enzymatic pathways to H₂S production.
By analyzing the ¹³C-labeled metabolic byproducts of these reactions, researchers can gain insights into the regulation of H₂S synthesis in different tissues and in response to various stimuli. repec.org This is essential for understanding the role of H₂S in both health and disease.
Table 2: H₂S Production Pathways from L-Cysteine
| Enzyme | Substrate(s) | Key Feature |
| Cystathionine β-synthase (CBS) | L-cysteine, Homocysteine | Can produce H₂S through β-replacement of L-cysteine. rsc.org |
| Cystathionine γ-lyase (CSE) | L-cysteine | Catalyzes the hydrolysis of L-cysteine to produce H₂S. rsc.org |
| 3-Mercaptopyruvate Sulfurtransferase (3MST) | 3-Mercaptopyruvate (from L-cysteine) | Produces H₂S from 3-mercaptopyruvate, which is generated from L-cysteine. nih.govresearchgate.net |
L-cysteine is a precursor for the synthesis of taurine (B1682933), an abundant amino acid with numerous physiological functions. researchgate.netnih.govresearchgate.net The biosynthesis of taurine from cysteine involves a series of enzymatic steps, including the oxidation of the cysteine sulfhydryl group. nih.gov
The use of L-cysteine-1-¹³C allows for the tracing of the carbon skeleton of cysteine into taurine and other sulfinic and sulfonic acid derivatives. researchgate.net This provides a quantitative measure of the flux through this metabolic pathway. semanticscholar.org Such studies are crucial for understanding the regulation of taurine synthesis and its importance in various physiological processes.
Characterization of L-Cysteine-Derived Biologically Active Molecules Synthesis
Unraveling Metabolic Peculiarities in Specific Biological Systems
The use of stable isotope-labeled compounds like L-Cysteine-1-13C is a powerful tool for tracing the metabolic fate of molecules within complex biological systems. This approach allows researchers to dissect unique metabolic pathways and adaptations in various organisms, from pathogens to model systems used in aging research.
L-Cysteine Metabolism in Pathogenic and Model Organisms using this compound
Stable isotope tracing has been instrumental in elucidating the unique aspects of L-cysteine metabolism in pathogenic organisms, which often feature metabolic pathways that diverge significantly from their hosts. A notable example is the study of the anaerobic protozoan parasite Entamoeba histolytica, the causative agent of amoebiasis. nih.gov This parasite requires high concentrations of L-cysteine for growth and survival, and it relies on this amino acid as a primary redox buffer in the absence of glutathione metabolism. nih.gov
To investigate the metabolic fate of L-cysteine in E. histolytica, researchers cultured trophozoites in a medium containing uniformly labeled L-cysteine ([U-13C3, 15N]l-cysteine). nih.gov Using capillary electrophoresis-time of flight mass spectrometry (CE-TOFMS), they tracked the incorporation of the isotopic label into various downstream metabolites over time. nih.gov
The study revealed that L-cysteine was rapidly taken up and metabolized. A significant portion of the labeled cysteine was converted into L-cystine and L-alanine. nih.gov More strikingly, the parasite biotransformed L-cysteine into three major, previously uncharacterized metabolites. nih.gov These were identified as condensation products of L-cysteine with aldehydes:
Thiazolidine-4-carboxylic acid (T4C)
2-methyl-thiazolidine-4-carboxylic acid (MT4C)
2-ethyl-thiazolidine-4-carboxylic acid (ET4C)
These thiazolidine (B150603) derivatives were found to function as a storage form of L-cysteine. nih.gov The parasite could enzymatically degrade these compounds to release L-cysteine when needed. Furthermore, these derivatives were shown to enhance the growth of the parasite and reduce intracellular reactive oxygen species (ROS), indicating their crucial role in defense against oxidative stress. nih.gov
In broader studies of model organisms, cysteine and its derivatives have been investigated for their impact on aging and lifespan. nih.govresearchgate.net Systematic reviews and meta-analyses of studies involving mice, nematodes (C. elegans), and fruit flies (Drosophila) have shown that cysteine supplementation can significantly reduce mortality risk in mice and C. elegans. nih.govresearchgate.net Such research highlights the central role of cysteine metabolism in organismal health and longevity.
| Labeled Precursor | Identified Metabolite | Metabolic Role |
|---|---|---|
| [U-13C3, 15N]L-cysteine | [13C3, 15N]L-cystine | Oxidation product |
| [U-13C3, 15N]L-cysteine | [13C3, 15N]L-alanine | Metabolic byproduct |
| [U-13C3, 15N]L-cysteine | Thiazolidine-4-carboxylic acid (T4C) | L-cysteine storage, oxidative stress defense |
| [U-13C3, 15N]L-cysteine | 2-methyl-thiazolidine-4-carboxylic acid (MT4C) | L-cysteine storage, oxidative stress defense |
| [U-13C3, 15N]L-cysteine | 2-ethyl-thiazolidine-4-carboxylic acid (ET4C) | L-cysteine storage, oxidative stress defense |
Metabolic Adaptations under Nutrient Stress Conditions Studied with this compound
Organisms must adapt their metabolism in response to nutrient stress, such as the deprivation of a specific amino acid. Studying these adaptations is crucial for understanding metabolic flexibility and identifying potential therapeutic targets. This compound can be used to trace how metabolic pathways are rerouted when cysteine availability is limited or in excess.
Cysteine deprivation, for instance, represents a significant metabolic stressor. bioengineer.org It can trigger a cascade of events, including the activation of thermogenic (heat-producing) mechanisms in adipose tissue. bioengineer.org This response is part of the body's strategy to manage energy homeostasis under nutrient scarcity. Reduced cysteine availability can modulate transcriptional regulators of mitochondrial biogenesis and lipid metabolism, enhancing the thermogenic capacity of fat cells. bioengineer.org This suggests a link between the availability of a single amino acid and whole-body energy expenditure. bioengineer.org
Conversely, the metabolic stress associated with the high-level production of L-cysteine in microbial fermentation systems, such as in engineered Escherichia coli, can also induce significant adaptations. nih.gov In these systems, the high metabolic flux towards L-cysteine can lead to an intracellular deficiency of sulfur, creating a stress state that constrains production. nih.gov This stress can even lead to genetic instability in the production plasmids. nih.gov Using this compound in such studies would allow for precise measurement of the flux towards the desired product and competing pathways, helping to identify bottlenecks and stress-induced metabolic shifts.
Under pathological conditions, an imbalance in the production and elimination of free radicals leads to an excess of ROS, a state known as oxidative stress. dovepress.com Cysteine is a key component of the antioxidant glutathione, and its metabolism is central to combating oxidative stress. nih.gov Nutrient stress can deplete NADPH, a molecule essential for maintaining glutathione in its active, reduced state, thereby weakening antioxidant defenses. dovepress.com
Investigating Metabolic Fluxes and Kinetic Isotope Effects with this compound
Isotopically labeled compounds are central to the field of metabolic flux analysis (MFA), a powerful technique for quantifying the rates (fluxes) of reactions within a metabolic network. nih.govresearchgate.net The specific placement of a ¹³C label, as in this compound, provides detailed information that can be used to resolve complex metabolic pathways and probe the mechanisms of enzyme action.
Quantification of Intracellular Flux Rates using Positional Isotopomers of this compound
Metabolic flux analysis with ¹³C-labeled substrates (¹³C-MFA) is a cornerstone technique for quantifying intracellular metabolic activity. nih.govspringernature.com The general principle involves feeding cells a substrate labeled with ¹³C at a specific atomic position. As the substrate is metabolized, the ¹³C atom is incorporated into various downstream metabolites. The distribution of these labeled atoms creates distinct mass isotopomers—molecules that are identical except for the number and position of isotopic atoms. nih.govresearchgate.net
The pattern of these isotopomers, which can be measured with high precision using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, is directly related to the activity of the metabolic pathways involved. nih.govnih.gov
By using this compound, where the label is on the carboxyl carbon, researchers can trace the flow of this specific carbon atom. For example, in pathways where L-cysteine is decarboxylated, the ¹³C label would be lost as ¹³CO₂. In contrast, if the entire carbon skeleton is incorporated into a larger molecule, the label will be retained.
Consider the catabolism of L-cysteine, which can proceed through several routes:
Transamination: Conversion to 3-mercaptopyruvate. caldic.com
Oxidation: Conversion to cysteine sulfinic acid. nih.gov
Each pathway involves different enzymatic steps that will uniquely affect the position of the ¹³C label. By measuring the mass isotopomer distributions in downstream products like pyruvate, taurine, or glutathione, a computational model can be used to calculate the relative fluxes through these competing pathways. nih.govspringernature.com This provides a quantitative map of how L-cysteine is utilized within the cell. The use of positional isotopomers is particularly powerful for resolving fluxes at metabolic branch points and for quantifying cyclic pathways. researchgate.net
| Principle | Description | Analytical Method |
|---|---|---|
| Isotope Tracing | The ¹³C label on the carboxyl carbon acts as a tracer to follow the metabolic fate of the cysteine molecule. | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) |
| Positional Isotopomer Analysis | The specific location of the ¹³C atom in downstream metabolites provides information on the reaction pathways taken. nih.gov | NMR, Tandem MS (MS/MS) |
| Mass Isotopomer Distribution (MID) | The relative abundance of molecules with different numbers of ¹³C atoms (e.g., M+0, M+1) is measured. researchgate.net | MS |
| Computational Modeling | Measured isotopomer data is used as an input for mathematical models to calculate intracellular reaction rates (fluxes). springernature.com | Flux Balance Analysis, Isotopomer Modeling Software |
Assessment of Enzyme-Catalyzed Reactions and Kinetic Isotope Effects (KIE)
The rate of an enzyme-catalyzed reaction can be influenced by the isotopic composition of the substrate. This phenomenon, known as the Kinetic Isotope Effect (KIE), occurs because the heavier isotope (¹³C) forms a slightly stronger chemical bond than the lighter isotope (¹²C). juniperpublishers.com Consequently, reactions that involve the breaking of a bond to the labeled carbon atom may proceed at a slightly slower rate for the ¹³C-containing substrate compared to the unlabeled one.
Measuring the KIE provides valuable insight into the rate-limiting step of an enzymatic reaction mechanism. If a significant KIE is observed when this compound is used as a substrate in a reaction involving the carboxyl group (e.g., decarboxylation), it implies that the cleavage of the C-C bond is part of the rate-determining step.
L-cysteine itself plays a crucial catalytic role in many enzymes. researchgate.net The thiol group of a cysteine residue in an enzyme's active site often acts as a potent nucleophile. uregina.ca In some enzymes, such as chalcone (B49325) synthase, a catalytic dyad involving a cysteine and a histidine residue is essential for activity. uregina.ca While these studies focus on the cysteine residue within the enzyme, the principles of KIE can be applied by using this compound as a substrate to probe the mechanisms of enzymes that modify it. For example, L-cysteine can act as an irreversible inhibitor for certain nanozymes by permanently blocking their catalytic activity. nih.gov The specific interaction between L-cysteine and the nanozyme surface could be further investigated using KIE studies to understand the binding and inhibition mechanism at a chemical level.
By comparing the reaction rates of L-Cysteine-1-¹²C versus this compound, researchers can precisely dissect enzymatic mechanisms, identify rate-limiting steps, and gain a deeper understanding of how enzymes achieve their catalytic power.
Applications of L Cysteine 1 13c in Proteomic and Protein Dynamics Studies
Quantitative Proteomics with L-Cysteine-1-13C Labeling Strategies
Quantitative proteomics aims to determine the absolute or relative abundance of proteins in a sample. Stable isotope labeling, where proteins are "tagged" with heavy isotopes, is a cornerstone of this field. L-Cysteine-1-¹³C can be utilized in metabolic labeling strategies to introduce a quantifiable mass shift into newly synthesized proteins.
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful metabolic labeling technique for quantitative mass spectrometry. isotope.comresearchgate.net In a typical SILAC experiment, two populations of cells are grown in culture media that are identical except for one key difference: one medium contains a "light" (naturally abundant) amino acid, while the other contains a "heavy," stable isotope-labeled version of the same amino acid. isotope.comnih.gov The cells incorporate these amino acids into all newly synthesized proteins. After experimental treatment, the protein populations are mixed, digested, and analyzed by MS. The relative abundance of a protein between the two samples is determined by comparing the signal intensities of the light and heavy peptide pairs.
While arginine and lysine (B10760008) are the most commonly used amino acids in SILAC due to the specificity of trypsin digestion, cysteine-specific SILAC offers unique advantages for studying particular protein features, such as disulfide bond integrity and post-translational modifications like palmitoylation. pnas.orgsigmaaldrich.com
A notable research application demonstrated the use of SILAC with ¹³C₃,¹⁵N-cysteine to assess the integrity of bispecific antibodies (bsAbs) generated through a process called controlled Fab-arm exchange. pnas.org This process involves the reduction of interchain disulfide bonds. To ensure that the heavy and light chains reassembled correctly without swapping, one of the parent antibodies was metabolically labeled with "heavy" cysteine. By searching the mass spectrometry data for peptides containing one light and one heavy cysteine, researchers could sensitively quantify any "scrambled" disulfide bonds. The study found that for the tested antibodies, native heavy-light chain pairing was preserved with high fidelity. pnas.org
| Research Application | Labeled Amino Acid | Key Finding | Reference |
| Integrity of Bispecific Antibodies | ¹³C₃,¹⁵N-Cysteine | Cysteine-SILAC confirmed >99.5% labeling incorporation. Analysis showed no significant increase in hemilabeled peptides, indicating that native heavy-light chain pairing was maintained during the exchange process. | pnas.org |
| Protein S-Palmitoylation | Cysteine-SILAC | The method enables the detection and quantification of protein S-palmitoylation, a crucial post-translational modification involving the attachment of fatty acids to cysteine residues. | sigmaaldrich.com |
Protein turnover, the balance between protein synthesis and degradation, is fundamental to cellular homeostasis. Measuring the rate of protein synthesis, often expressed as the fractional synthesis rate (FSR), provides a dynamic view of cellular processes that complements static protein abundance measurements. physiology.orgnih.gov This is achieved by introducing a stable isotope-labeled amino acid tracer into a biological system and measuring its rate of incorporation into proteins over time using mass spectrometry. physiology.orgeurisotop.com
L-Cysteine labeled with ¹³C can serve as such a tracer. nih.gov By administering L-Cysteine-1-¹³C, researchers can track the appearance of the ¹³C isotope in the peptide backbone of newly synthesized proteins. The enrichment of the isotope in the protein relative to its enrichment in the precursor pool (the intracellular pool of free amino acids) over a defined period allows for the calculation of the FSR. physiology.org
| Parameter Measured | Patient Group | Stage 1 (Early Treatment) | Stage 2 (Mid-Recovery) | Reference |
| Endogenous Cysteine Flux (μmol·kg⁻¹·h⁻¹) | Edematous SAM | 119 ± 24 | 148 ± 30 | capes.gov.br |
| Nonedematous SAM | 165 ± 40 | 179 ± 44 | capes.gov.br | |
| Cysteine Oxidation (μmol·kg⁻¹·h⁻¹) | Edematous SAM | 15.6 ± 7.6 | 13.5 ± 7.2 | capes.gov.br |
| Nonedematous SAM | 37.0 ± 15.5 | 40.6 ± 20.3 | capes.gov.br |
SAM: Severe Acute Malnutrition
Structural Biology and Protein Dynamics via this compound NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and studying the dynamics of proteins at atomic resolution in solution. researchgate.net Isotope labeling with ¹³C and ¹⁵N is often essential for studying proteins, as it allows for the use of heteronuclear NMR experiments that resolve spectral overlap and enable resonance assignment.
While uniform labeling (where all instances of an amino acid are labeled) is common, site-specific labeling, the incorporation of a labeled amino acid at a single, specific position, offers a way to dramatically simplify complex NMR spectra. sigmaaldrich.com L-Cysteine-1-¹³C can be incorporated at specific sites in a protein sequence, either through chemical synthesis or biosynthetic methods. This allows researchers to use the ¹³C-labeled cysteine as a precise probe to study its local environment without interference from other signals.
A study on human heme oxygenase-2 (HO-2), an enzyme with three crucial cysteine residues, utilized site-specific labeling with L-[3-¹³C]cysteine to determine the redox state of each cysteine. By recording two-dimensional (¹H, ¹³C) HSQC spectra, which show correlations between a carbon atom and its attached proton, distinct signals for each labeled cysteine could be observed. The chemical shift of a cysteine's carbon atoms is highly sensitive to its oxidation state; ¹³Cβ chemical shifts for reduced cysteines are typically around 28 ppm, while those in an oxidized disulfide bond shift downfield to approximately 41 ppm. The NMR data for HO-2 revealed that two of the cysteines were in an oxidized state, likely forming an intramolecular disulfide bond.
| HO-2 Protein Variant | Labeled Cysteine(s) | Observed ¹³C Chemical Shift (ppm) | Inferred Redox State | Reference |
| Wild-Type | Cys127, Cys265, Cys282 | 40.5 | Oxidized (Disulfide) | |
| C265A/C282A Mutant | Cys127 | Not Determined | - | |
| C127A/C282A Mutant | Cys265 | 29.1 | Reduced (Free Thiol) | |
| C127A/C265A Mutant | Cys282 | 31.0 | Reduced (Free Thiol) |
Note: The wild-type spectrum showed two overlapping peaks at 40.5 ppm, attributed to the two oxidized cysteines.
NMR is exceptionally well-suited for studying the interactions between proteins and their ligands. When a ligand binds to a protein, it can cause changes in the chemical environment of nearby amino acid residues, which in turn leads to perturbations in their NMR chemical shifts. By selectively labeling a protein with L-Cysteine-1-¹³C, researchers can monitor the signal from that specific residue upon titration with a ligand. If the cysteine is at or near the binding site, its NMR signal will shift or broaden, allowing for the mapping of the interaction surface and the determination of binding affinity. capes.gov.brresearchgate.net
In the study of heme oxygenase-2 (HO-2), the protein was labeled with L-[3-¹³C]cysteine and then titrated with its ligand, heme. The researchers monitored the ¹H-¹³C HSQC spectra of the labeled cysteines in the presence and absence of heme. The chemical shift data indicated that none of the cysteine residues were directly coordinating the heme iron atom, as this would have caused a much more dramatic change in the NMR signals. Furthermore, by using fluorescence quenching, they measured the binding affinity (dissociation constant, Kd) of heme to HO-2 in both its oxidized (disulfide-bonded) and reduced states, finding that the redox state of the cysteines only modestly altered the binding affinity.
| HO-2 Protein State | Heme Binding Affinity (Kd, μM) | Method | Reference |
| Oxidized (Disulfide present) | 1.1 ± 0.1 | Tryptophan Fluorescence Quenching | |
| Reduced (Free thiols) | 2.8 ± 0.2 | Tryptophan Fluorescence Quenching |
Proteins are not static entities; they undergo a range of conformational motions that are often critical to their function. NMR spectroscopy can probe these dynamics across a wide range of timescales. The chemical shift of a ¹³C-labeled nucleus is exquisitely sensitive to its local electronic environment, which is defined by the protein's conformation.
Labeling with L-Cysteine-1-¹³C (or other ¹³C-labeled variants) allows researchers to monitor conformational changes specifically at that residue. A key dynamic process for cysteine is the formation and breakage of disulfide bonds, a change between the reduced thiol (-SH) and oxidized disulfide (-S-S-) state. As established, this redox-dependent conformational change causes a large and predictable change in the ¹³Cβ chemical shift. By using L-[3-¹³C]cysteine labeling on heme oxygenase-2, researchers were able to directly observe the redox state of the cysteines and how it varied in different site-specific mutants, revealing that the local microenvironments and conformational states of the cysteine residues were mutually interdependent. Similarly, another study used ¹³C-methyl labels attached to engineered cysteine residues to detect substrate-dependent conformational changes in a membrane transporter protein, linking H⁺ binding to the closing of an intracellular access pathway.
Characterization of Cysteine Post-Translational Modifications and Redox States
Cysteine residues are highly susceptible to a variety of post-translational modifications (PTMs), particularly those involving oxidation of their thiol groups. nih.govmdpi.com These modifications are not merely random damage but often represent critical regulatory mechanisms in cellular signaling and protein function. nih.govfrontiersin.org this compound provides a means to investigate these modifications with high specificity and sensitivity, especially when coupled with mass spectrometry (MS).
MS-Based Oxi-Cys Proteomics using this compound Analogs and Derivatives
Mass spectrometry-based oxidative cysteine (Oxi-Cys) proteomics is a primary methodology for identifying and quantifying the oxidation states of cysteine residues on a large scale. nih.gov The use of stable isotope labeling, including analogs and derivatives of this compound, is central to many of these quantitative approaches. oup.com Techniques like Isotope-Coded Affinity Tags (ICAT) utilize reagents that differentially label reduced and oxidized cysteine residues with light and heavy isotopes, allowing for their relative quantification. nih.gov While traditional ICAT uses tags with isotopes like deuterium, the principle extends to metabolic labeling with 13C-labeled amino acids.
By metabolically incorporating this compound into the proteome, researchers can distinguish between pre-existing and newly synthesized proteins, or between different experimental conditions. In a typical Oxi-Cys proteomics workflow, reduced cysteines are first blocked with an unlabeled alkylating agent. biorxiv.orgresearchgate.net Subsequently, reversibly oxidized cysteines are reduced and then labeled with a reagent that can be differentiated by mass spectrometry, often through an isotopic tag. researchgate.net Irreversibly oxidized forms, such as sulfinic and sulfonic acids, can also be quantified. nih.gov
The integration of this compound provides an additional layer of quantification. For instance, in methodologies analogous to "Oxi-SILAC" (Stable Isotope Labeling by Amino acids in Cell culture), cells can be grown in media containing either normal L-cysteine or this compound. This allows for the direct comparison of cysteine oxidation states between two different cell populations at the protein level, correcting for changes in protein expression. nih.gov
Table 1: Common Cysteine Oxidative Post-Translational Modifications Studied with Isotope Labeling
| Modification | Description | Reversibility |
| Sulfenic Acid (-SOH) | The initial, highly reactive oxidation product. nih.gov | Reversible |
| Disulfide Bond (-S-S-) | Formed between two cysteine residues, crucial for protein structure. hmdb.ca | Reversible |
| S-Glutathionylation | Formation of a mixed disulfide with glutathione (B108866). mdpi.com | Reversible |
| S-Nitrosylation | Covalent attachment of a nitric oxide group. frontiersin.org | Reversible |
| Sulfinic Acid (-SO2H) | A more stable, higher oxidation state. acs.org | Generally considered irreversible, but can be reversed by sulfiredoxin. acs.org |
| Sulfonic Acid (-SO3H) | A terminal, irreversible oxidation state. nih.govacs.org | Irreversible |
Role of Cysteine Residues in Protein Function and Cellular Homeostasis Studied with this compound
The unique reactivity of the cysteine thiol group makes it a critical player in maintaining cellular redox homeostasis and regulating protein function. nih.govnih.gov Cysteine residues act as redox sensors; their modification can trigger conformational changes, alter enzymatic activity, and modulate protein-protein interactions. nih.govmdpi.com The application of this compound in proteomic studies helps to unravel these dynamic roles.
By enabling the precise quantification of changes in cysteine oxidation, this compound helps to link specific oxidative events to alterations in cellular function. mdpi.com For example, under conditions of oxidative stress, researchers can use 13C-cysteine labeling to identify which specific cysteine residues on which proteins become oxidized. nih.gov This information is crucial for understanding how cells respond to stress and the pathological consequences of redox imbalance, as seen in neurodegenerative diseases and cancer. frontiersin.orgnih.gov
Furthermore, cysteine PTMs are not limited to oxidation. Acylation, such as palmitoylation, is another key modification that affects protein localization and function. biorxiv.org Isotopic labeling with this compound can also be adapted to study the dynamics of these modifications, providing insights into how they regulate signaling pathways.
Table 2: Research Findings on Cysteine Function Using Isotope Labeling Techniques
| Research Area | Key Finding | Significance |
| Redox Signaling | Identification of thousands of redox-sensitive cysteines across the proteome that act as molecular switches. researchgate.net | Reveals the vast extent of redox regulation in cellular processes. |
| Enzyme Catalysis | Cysteine residues in the active sites of many enzymes are highly reactive and their oxidation state directly controls catalytic activity. nih.gov | Explains how enzyme function can be rapidly modulated by the cellular redox environment. |
| Protein Stability & Folding | Disulfide bond formation, tracked through isotopic labeling, is essential for the correct folding and structural integrity of many proteins. hmdb.canih.gov | Provides insight into protein quality control mechanisms and diseases caused by protein misfolding. |
| Cellular Homeostasis | The balance between reduced and oxidized cysteines, particularly in antioxidants like glutathione (synthesized from cysteine), is critical for protecting cells from damage. hmdb.cabiorxiv.org | Underscores the central role of cysteine metabolism in maintaining cellular health. |
| Neurodegenerative Disease | Aberrant oxidation of specific cysteine residues on proteins like SOD1 is linked to protein aggregation and neuronal cell death in diseases such as ALS. mdpi.com | Identifies potential therapeutic targets for diseases characterized by oxidative stress. mdpi.com |
Investigative Studies on L Cysteine Biosynthesis and Catabolism Using Isotopic Labeling
De Novo L-Cysteine Biosynthesis Pathways in Microorganisms and Eukaryotes
The synthesis of L-cysteine is a fundamental metabolic process for incorporating inorganic sulfur into organic molecules. nih.gov Isotopic labeling studies, often using 13C-labeled precursors such as serine, are crucial for elucidating the contributions of different pathways to the cellular cysteine pool. nih.gov
In many microorganisms, such as Escherichia coli, and in plants, L-cysteine is synthesized de novo from the precursor L-serine in a two-step pathway. nasa.gov The first step is the acetylation of L-serine to form O-acetyl-L-serine (OAS), a reaction catalyzed by the enzyme serine acetyltransferase (SAT). In the second step, O-acetyl-L-serine (thiol)-lyase, also known as cysteine synthase (CS), facilitates the incorporation of sulfide (B99878) to produce L-cysteine. nih.gov
In eukaryotes, L-cysteine can be generated via the transsulfuration pathway, which converts homocysteine, derived from methionine, into cysteine, with serine providing the carbon backbone. nih.gov Some tissues, like the liver and pancreas in mammals, exhibit high rates of de novo cysteine synthesis, a process that can be traced using stable isotopes. nih.gov For instance, studies using ¹³C-labeled serine can quantify the flux through this pathway, revealing how different tissues and even tumors source their cysteine. nih.gov
Key Enzymes in De Novo L-Cysteine Biosynthesis
| Enzyme | Abbreviation | Reaction Catalyzed | Organism/Pathway |
|---|---|---|---|
| Serine Acetyltransferase | SAT | L-Serine + Acetyl-CoA → O-Acetyl-L-serine + CoA | Microorganisms, Plants |
| Cysteine Synthase (O-acetyl-L-serine (thiol)-lyase) | CS | O-Acetyl-L-serine + Sulfide → L-Cysteine + Acetate | Microorganisms, Plants |
| Cystathionine (B15957) β-synthase | CBS | Serine + Homocysteine → Cystathionine | Eukaryotes (Transsulfuration) |
| Cystathionine γ-lyase | CSE | Cystathionine → L-Cysteine + α-ketobutyrate + NH₃ | Eukaryotes (Transsulfuration) |
Enzymatic Activities Governing L-Cysteine Turnover
The cellular concentration of L-cysteine is tightly controlled by a balance between its synthesis, utilization, and degradation. Isotopic labeling helps in quantifying the rates of these processes, collectively known as turnover. nih.gov Several key enzymes are responsible for the catabolism and transformation of L-cysteine.
Cysteine Desulfurases: These enzymes catalyze the degradation of L-cysteine into pyruvate (B1213749), ammonia, and hydrogen sulfide. They are crucial for preventing cysteine toxicity and play a role in sulfur metabolism. In bacteria like E. coli, various cysteine desulfhydrases are active under different conditions. nih.gov
Methionine Gamma-Lyase (MGL): Found in some protozoan parasites like Entamoeba histolytica, MGL is a versatile enzyme that can directly degrade not only L-methionine but also L-homocysteine and L-cysteine. nih.gov This represents a significant pathway for cysteine turnover in these organisms.
Cystathionine γ-lyase (CGL): In the transsulfuration pathway, CGL is primarily known for synthesizing cysteine from cystathionine. However, it can also catalyze the β-elimination of cystine (the oxidized dimer of cysteine) to produce cysteine persulfide, which can then be reduced to cysteine. nih.gov Cysteine itself can act as an inhibitor of CGL by reacting with its pyridoxal (B1214274) 5'-phosphate cofactor.
Major Enzymes in L-Cysteine Turnover and Degradation
| Enzyme | Function | Typical Organism(s) | End Products of L-Cysteine Catabolism |
|---|---|---|---|
| Cysteine Desulfurase | Degradation | Bacteria (E. coli) | Pyruvate, Ammonia, Sulfide |
| Methionine Gamma-Lyase | Degradation | Protozoa (E. histolytica) | Pyruvate, Ammonia, Sulfide |
| Cysteine Dioxygenase | Oxidative Degradation | Mammals | Cysteine sulfinic acid |
Regulation of L-Cysteine Biosynthetic Pathway through Feedback Mechanisms
To maintain homeostasis and prevent the accumulation of potentially toxic levels of L-cysteine, its biosynthetic pathway is subject to stringent regulation. The primary mechanism of control is feedback inhibition.
In microorganisms and plants, the final product of the pathway, L-cysteine, acts as an allosteric inhibitor of serine acetyltransferase (SAT), the enzyme that catalyzes the first committed step in its synthesis. nih.gov When intracellular L-cysteine levels are high, the amino acid binds to SAT, inhibiting its activity and shutting down the pathway. This feedback loop ensures that the cell only produces cysteine when it is needed. nih.gov
In addition to feedback inhibition, the expression of the genes involved in cysteine biosynthesis (the cysteine regulon) is also controlled by the availability of sulfur. In E. coli, when sulfur is limited, a transcriptional activator (CysB) promotes the expression of genes required for sulfate (B86663) uptake and cysteine synthesis. nih.gov This dual-level control allows the cell to respond efficiently to both internal cysteine concentration and external sulfur availability.
Feedback Regulation in L-Cysteine Biosynthesis
| Regulated Enzyme | Inhibitory Molecule | Mechanism | Effect |
|---|---|---|---|
| Serine Acetyltransferase (SAT) | L-Cysteine | Allosteric Feedback Inhibition | Halts the first step of L-cysteine synthesis when levels are high. |
Degradation Mechanisms of L-Cysteine and L-Serine in Cellular Contexts
Cells possess specific pathways to degrade L-cysteine and its precursor, L-serine, to manage their levels and recycle their constituent atoms. Isotopic tracing with compounds like L-Cysteine-1-13C allows researchers to follow the carbon backbone through these catabolic routes.
L-Cysteine Degradation: In mammals, the primary catabolic route for L-cysteine begins with its oxidation by cysteine dioxygenase (CDO) to form cysteine sulfinic acid. researchgate.net This intermediate can then be further metabolized to produce taurine (B1682933) or be converted to pyruvate and sulfate. In bacteria, as mentioned previously, the main degradation pathway involves cysteine desulfhydrases, which directly convert L-cysteine to pyruvate, ammonia, and sulfide. nih.gov
L-Serine Degradation: L-serine can be catabolized through several routes. It can be directly deaminated by serine dehydratase to yield pyruvate and ammonia. Alternatively, L-serine is a major source of one-carbon units for cellular metabolism through the action of serine hydroxymethyltransferase (SHMT), which converts it to glycine (B1666218) and transfers its β-carbon to tetrahydrofolate. This one-carbon unit is essential for the synthesis of nucleotides and other vital molecules. researchgate.net Tracing studies using isotopically labeled serine are fundamental to understanding the flux through these competing pathways. pnas.org
Formation and Physiological Roles of L-Cysteine Derivatives (e.g., Thiazolidine-4-carboxylic acids)
The highly reactive sulfhydryl group of L-cysteine enables it to react with various molecules, forming derivatives with important physiological functions. One notable class of derivatives is the thiazolidine-4-carboxylic acids.
These compounds are formed through the condensation of L-cysteine with aldehydes. nih.gov A landmark study using [U-¹³C₃, ¹⁵N]L-cysteine in the parasite Entamoeba histolytica demonstrated that intracellular L-cysteine is rapidly converted into thiazolidine-4-carboxylic acid (T4C), 2-methyl-T4C, and 2-ethyl-T4C through reactions with formaldehyde, acetaldehyde, and propionaldehyde, respectively. nih.govasm.orgresearchgate.net
These thiazolidine (B150603) derivatives serve several critical roles:
Cysteine Storage: They act as a stable, non-toxic reservoir of L-cysteine, which can be liberated either enzymatically or non-enzymatically when needed. nih.govnih.gov
Detoxification: By scavenging reactive aldehydes, they protect the cell from damage. asm.org
Antioxidant Defense: These derivatives contribute to the defense against oxidative stress by reducing levels of reactive oxygen species (ROS). nih.govresearchgate.net
Isotopic labeling studies using ¹⁴C have also shown that thiazolidine derivatives are metabolized in vivo, confirming their role as prodrugs that can deliver L-cysteine to cells. nih.gov
Formation and Roles of L-Cysteine-Derived Thiazolidines
| Derivative | Formation | Physiological Role |
|---|---|---|
| Thiazolidine-4-carboxylic acid (T4C) | L-Cysteine + Formaldehyde | Cysteine storage, aldehyde detoxification, antioxidant defense. asm.orgnih.gov |
| 2-Methyl-thiazolidine-4-carboxylic acid (MT4C) | L-Cysteine + Acetaldehyde | Cysteine storage, aldehyde detoxification, antioxidant defense. nih.gov |
| 2-Ethyl-thiazolidine-4-carboxylic acid (ET4C) | L-Cysteine + Propionaldehyde | Cysteine storage, aldehyde detoxification. nih.gov |
Advanced Methodological Developments and Innovations with L Cysteine 1 13c
Development of Novel L-Cysteine-1-13C Derivatives for Specialized Tracing (e.g., N-acetyl cysteine for hyperpolarization)
The development of derivatives of this compound has opened new avenues for specialized metabolic tracing. A prominent example is the use of [1-¹³C] N-acetylcysteine (NAC), a novel probe for hyperpolarized ¹³C Magnetic Resonance Imaging (MRI). nih.govnih.govresearchgate.net Hyperpolarization, a technique that dramatically enhances the nuclear magnetic resonance signal, allows for real-time monitoring of metabolic processes in vivo. nih.govresearchgate.net
Hyperpolarized [1-¹³C] NAC is being utilized to investigate glutathione (B108866) redox chemistry, a critical component of cellular metabolism and therapeutic responses. nih.govresearchgate.net When NAC interacts with reduced glutathione, it forms a disulfide bond, creating a product that is spectroscopically distinct and can be detected with a 1.5 ppm shift in the MRI signal. nih.govresearchgate.net In vivo studies in mice have shown that hyperpolarized NAC is widely distributed throughout the body, including the brain, and its metabolic transformation can vary depending on the biochemical profile of different cells and their microenvironment. nih.govresearchgate.net This makes hyperpolarized [1-¹³C] NAC a promising non-invasive biomarker for monitoring in vivo redox status, with potential applications in clinical diagnostics for conditions involving oxidative stress. nih.govresearchgate.net
Another innovative approach is "secondary hyperpolarization," where hyperpolarized [1,1-¹³C] acetic anhydride is used to rapidly acetylate biomolecules like cysteine. pnas.orgismrm.org This method takes advantage of the fast reaction between acetic anhydride and amine groups to produce hyperpolarized N-acetyl adducts, such as N-acetylcysteine. pnas.orgismrm.org This technique allows for the generation of hyperpolarized probes in aqueous solutions, which is particularly useful for in vivo applications. pnas.org
| Derivative | Labeling | Application | Key Finding |
| [1-¹³C] N-acetylcysteine (NAC) | ¹³C at the C1 position | Hyperpolarized ¹³C MRI | Enables real-time, non-invasive monitoring of in vivo glutathione redox chemistry and oxidative stress. nih.govnih.govresearchgate.net |
| N-acetylcysteine (from secondary hyperpolarization) | ¹³C from [1,1-¹³C] acetic anhydride | Hyperpolarized ¹³C NMR/MRI | Demonstrates a rapid method to produce hyperpolarized biomolecules for metabolic analysis. pnas.orgismrm.org |
Integration of Multi-Isotopic Labeling Strategies (e.g., 13C and 15N in L-Cysteine)
Combining ¹³C with other stable isotopes, such as ¹⁵N, in L-cysteine provides a more comprehensive view of its metabolic fate. This multi-isotopic labeling strategy allows researchers to trace the pathways of both the carbon skeleton and the nitrogen atom of the amino acid simultaneously. nih.gov
One application of this dual-labeling approach is in studying the metabolism of L-cysteine in various organisms. For instance, researchers have used [U-¹³C₃, ¹⁵N] L-cysteine to investigate its metabolic pathways in the protozoan parasite Entamoeba histolytica. nih.gov By using capillary electrophoresis-time of flight mass spectrometry (CE-TOFMS), they were able to track the rapid conversion of labeled cysteine into various metabolites, including l-cystine and l-alanine, as well as previously unknown derivatives. nih.gov This provides quantitative information on the metabolic network and helps to unveil the specific roles of cysteine in the organism's growth and survival. nih.gov
Multi-isotopic labeling is also a powerful tool in structural biology. L-cysteine labeled with both ¹³C and ¹⁵N has been used in solution Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the surface structure of L-cysteine-coated ultrasmall gold nanoparticles. nih.govresearchgate.net By employing various homo- and heteronuclear NMR techniques, researchers can study the coordination environment of the cysteine ligands on the nanoparticle surface, providing detailed structural insights. nih.govresearchgate.net
| Isotope Combination | Application | Analytical Technique | Research Focus |
| ¹³C and ¹⁵N | Metabolic tracing in Entamoeba histolytica | Capillary Electrophoresis-Time of Flight Mass Spectrometry (CE-TOFMS) | Unveiling the metabolic fate and physiological role of L-cysteine. nih.gov |
| ¹³C and ¹⁵N | Structural analysis of L-cysteine-coated gold nanoparticles | Solution Nuclear Magnetic Resonance (NMR) Spectroscopy | Determining the surface structure and coordination environment of cysteine ligands. nih.govresearchgate.net |
Automated Platforms for High-Throughput Analysis of this compound Labeled Samples
The increasing scale of metabolic studies necessitates the use of automated platforms for high-throughput analysis of isotopically labeled samples. Manual processing of mass spectrometric data is often time-consuming and prone to error. researchgate.net To address this, software tools have been developed to automate and standardize the data flow from mass spectrometry measurements to flux analysis programs. researchgate.net
Software such as iMS2Flux has been created to streamline the processing of MS data from stable isotope labeling experiments. researchgate.net This tool automates the correction of raw data for naturally occurring isotopes and other biases, and formats the output for use in metabolic flux analysis software like 13CFLUX. researchgate.net Similarly, FiatFlux is a user-friendly software package designed to calculate flux ratios and absolute intracellular fluxes from GC-MS data of ¹³C-labeled amino acids. researchgate.net These automated workflows are crucial for facilitating high-throughput metabolic flux analysis. researchgate.net
In addition to software, advancements in robotic systems and integrated platforms have enabled high-throughput sample preparation and analysis. nih.govbioanalysis-zone.com For example, a high-throughput quantitative analytical method for L-cysteine-containing dipeptides has been developed using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net This method involves derivatizing thiol compounds with monobromobimane to prevent degradation during sample preparation, allowing for accurate quantification. nih.govresearchgate.net Such automated and high-throughput methods are essential for handling the large sample numbers generated in modern proteomics and metabolomics research. bioanalysis-zone.com
Emerging Spectroscopic and Imaging Modalities Utilizing this compound
The use of this compound is being enhanced by emerging spectroscopic and imaging techniques that offer greater sensitivity and resolution. As discussed previously, hyperpolarized ¹³C MRI is a powerful imaging modality that provides real-time metabolic information. nih.govnih.gov The drastic sensitivity enhancement achieved through dynamic nuclear polarization allows for the visualization of metabolic conversions of injected ¹³C-labeled substrates, such as [1-¹³C] NAC, in vivo. nih.govresearchgate.net This technique has shown promise in cancer imaging, where it can be used to probe metabolic reprogramming and assess early treatment response. nih.gov
Another emerging technique is Terahertz (THz) spectroscopy, which is being used to study the vibrational dynamics of amino acids like L-cysteine. aip.org THz spectroscopy can provide detailed information about the collective lattice modes and intermolecular interactions, which are sensitive to the molecular structure and environment. aip.org By comparing the THz spectra of L-cysteine with similar amino acids, researchers can gain insights into how subtle structural differences, such as the presence of a sulfur atom, affect its vibrational properties. aip.org
These advanced analytical methods, combined with the specificity of ¹³C labeling, are pushing the boundaries of what can be learned from metabolic tracing studies, enabling more detailed and dynamic investigations of cellular and organismal physiology.
Future Research Directions and Unexplored Avenues for L Cysteine 1 13c Studies
Expanding the Scope of L-Cysteine-1-13C in Systems Biology Approaches
Systems biology aims to understand the complex interactions within biological systems. This compound is a powerful tool for these approaches, allowing for the detailed tracking of cysteine metabolism and its integration with other cellular processes. Future research will likely focus on using this isotope to connect the flux through cysteine-dependent pathways with genomic, transcriptomic, and proteomic data.
By tracing the 13C label from this compound as it is incorporated into downstream metabolites and proteins, researchers can build more comprehensive and dynamic models of cellular networks. This integrated "multi-omics" approach can reveal how genetic variations or environmental stimuli impact metabolic pathways involving cysteine. For instance, combining this compound tracing with transcriptomic data could elucidate how changes in gene expression under stress conditions alter the flow of cysteine into protective molecules like glutathione (B108866).
Refinement of Quantitative this compound Metabolic Flux Models
Metabolic Flux Analysis (MFA) is a critical technique for quantifying the rates of metabolic reactions within a cell. 13cflux.net 13C-based MFA, in particular, has become a powerful tool for understanding cellular metabolism. nih.gov While often used with central carbon sources like glucose, the application of specifically labeled amino acids such as this compound offers a more targeted view of specific pathways.
Future research will focus on developing more sophisticated and accurate metabolic flux models that specifically incorporate data from this compound. This will allow for precise quantification of the flux into key cysteine-derived biomolecules. medchemexpress.com By feeding cells this compound and analyzing the 13C enrichment in downstream products, researchers can refine models of sulfur metabolism and its connections to other central metabolic pathways. This approach will be invaluable for identifying metabolic bottlenecks and understanding the regulation of cysteine homeostasis in various organisms. 13cflux.net
| Metabolic Pathway | Research Focus with this compound | Potential Impact |
|---|---|---|
| Glutathione Synthesis | Quantifying the rate of glutathione production under different physiological conditions. | Understanding cellular antioxidant capacity and response to stress. |
| Taurine (B1682933) Synthesis | Measuring the flux from cysteine to taurine in various tissues. | Insights into neurological development, cardiovascular function, and bile acid conjugation. |
| Hydrogen Sulfide (B99878) (H2S) Production | Tracing the contribution of cysteine to the synthesis of this important signaling molecule. medchemexpress.com | Elucidating the role of H2S in vasodilation, inflammation, and neurotransmission. |
Novel Applications of this compound in Structural and Functional Proteomics
The thiol group of cysteine plays a crucial role in protein structure and function, most notably through the formation of disulfide bonds. wikipedia.org The incorporation of this compound into proteins provides a unique spectroscopic handle for investigating these aspects. Future applications in proteomics will leverage this for more detailed structural and functional studies.
One promising area is the use of this compound in Nuclear Magnetic Resonance (NMR) spectroscopy. By selectively labeling cysteine residues, researchers can simplify complex NMR spectra and gain specific information about the local environment of these residues within a protein. isotope.com This can be used to study protein folding, dynamics, and interactions with other molecules. Furthermore, in the field of chemical proteomics, this compound can be used to develop novel probes for identifying and quantifying reactive cysteine residues across the proteome, providing insights into their functional roles. nih.gov
Exploration of this compound in Redox Signaling and Stress Response Pathways
Cysteine residues are primary targets of reactive oxygen species (ROS) and play a central role in redox signaling. nih.gov The oxidation of cysteine thiols to various states is a key mechanism for regulating protein function in response to oxidative stress. nih.gov this compound is an ideal tracer to investigate the dynamics of these modifications.
Future research will utilize this compound to trace the fate of cysteine during cellular responses to oxidative stress. By combining isotopic labeling with mass spectrometry-based proteomics, it will be possible to identify which proteins are most susceptible to cysteine oxidation and to quantify the turnover of these modified proteins. Techniques like Isotope-Coded Affinity Tags (ICAT), which use light (12C) and heavy (13C) isotopes to label cysteine residues, can be adapted to provide more dynamic information when combined with this compound metabolic labeling. nih.govacs.org This will provide a deeper understanding of how cells sense and respond to redox imbalances. frontiersin.org
| Modification | Description | Role in Signaling |
|---|---|---|
| Sulfenic Acid (-SOH) | A highly reactive and reversible modification. | Acts as a key intermediate in redox signaling cascades. nih.gov |
| Disulfide Bond (-S-S-) | Formation of a covalent bond between two cysteine residues. | Crucial for protein stability and can act as a redox switch. wikipedia.org |
| S-Glutathionylation | The reversible addition of glutathione to a cysteine residue. | Protects cysteine from irreversible oxidation and regulates protein function. nih.gov |
Potential for this compound in Mechanistic Enzymology and Drug Target Identification
The nucleophilic nature of the cysteine thiol group makes it a key catalytic residue in many enzymes. wikipedia.org Understanding the mechanisms of these enzymes is fundamental to biology and medicine. This compound offers a precise tool for probing these enzymatic reactions. By monitoring the fate of the 13C label during catalysis, researchers can gain insights into reaction intermediates and transition states.
A significant future direction lies in drug discovery and development. Many drugs function by covalently modifying cysteine residues on their target proteins. acs.org this compound can be instrumental in identifying these targets. In a cellular context, if a drug's action is dependent on a specific metabolic pathway involving cysteine, this can be traced. More directly, in chemoproteomic approaches, cells can be cultured with this compound to label the entire proteome. Subsequent treatment with a cysteine-reactive drug and analysis by mass spectrometry can pinpoint the exact protein and residue that the drug binds to, by identifying the labeled peptide fragment adducted with the drug. This provides a powerful method for target validation and understanding a drug's mechanism of action. nih.gov
Q & A
Q. What is the role of L-Cysteine-1-13C in metabolic pathway studies, and how can isotopic labeling enhance data reliability?
this compound is a stable isotope-labeled variant of L-cysteine, enabling precise tracking of sulfur and carbon flux in metabolic pathways such as glutathione synthesis, hydrogen sulfide (H₂S) production, and taurine biosynthesis. Methodologically, researchers use ¹³C-NMR or mass spectrometry to trace labeled atoms, distinguishing endogenous vs. exogenous contributions . Key considerations include ensuring isotopic purity (>99%, as per synthesis standards) and validating tracer incorporation rates via control experiments with unlabeled cysteine .
Q. How can researchers detect and quantify this compound in biological samples, and what analytical techniques are most robust?
Quantification requires coupling high-resolution mass spectrometry (HRMS) or liquid chromatography (LC) with isotope ratio mass spectrometry (IRMS). For example, LC-HRMS can differentiate isotopic peaks with a mass shift of +1 Da (¹³C vs. ¹²C), while IRMS provides precise isotopic abundance ratios. Calibration curves using certified reference materials (CRMs) are essential to minimize matrix effects .
Advanced Research Questions
Q. How should researchers resolve contradictions in isotopic enrichment data when using this compound in dynamic flux analyses?
Discrepancies often arise from incomplete isotopic equilibration or competing metabolic pathways. To address this:
- Use time-course sampling to capture transient enrichment states.
- Validate via parallel labeling with ¹⁵N or ²H isotopes to cross-check pathway activity .
- Apply computational flux analysis tools (e.g., INCA, OpenFLUX) to model competing routes and identify bottlenecks .
Q. What experimental design principles optimize the use of this compound for studying protein disulfide bond formation in vitro?
- Controlled redox environments : Use buffered systems (e.g., Tris-HCl, pH 8.0) with defined glutathione (GSH/GSSG) ratios to mimic physiological conditions.
- Kinetic trapping : Quench reactions at timed intervals with iodoacetamide to preserve disulfide intermediates for LC-MS analysis.
- Cross-validation : Confirm labeling efficiency via tandem MS fragmentation and compare with unlabeled controls to rule out artifactual oxidation .
Q. How can isotopic dilution effects impact data interpretation in tracer studies, and what mitigation strategies are recommended?
Isotopic dilution occurs when unlabeled endogenous cysteine pools reduce the effective enrichment of this compound. Strategies include:
- Pre-tracer fasting : Deplete endogenous cysteine reserves in cell cultures or model organisms before introducing the labeled compound.
- Dose-response calibration : Establish linearity between tracer concentration and isotopic enrichment to identify saturation points .
Methodological and Reproducibility Considerations
Q. What protocols ensure reproducible synthesis and characterization of this compound for in-house research use?
- Synthesis : Follow solid-phase peptide synthesis (SPPS) protocols with ¹³C-labeled precursors, ensuring >99% isotopic purity via elemental analysis and HRMS .
- Characterization : Report melting point, optical rotation, and chromatographic retention times alongside unlabeled standards. Provide detailed NMR spectral data (¹H, ¹³C) in supplementary materials .
Q. How should researchers address batch-to-batch variability in isotopic labeling efficiency?
- Quality control (QC) : Implement routine QC checks via isotopic ratio mass spectrometry (IRMS) for each synthesis batch.
- Inter-laboratory validation : Share samples with collaborating labs to confirm reproducibility using blinded analysis .
Data Analysis and Reporting Standards
Q. What statistical frameworks are appropriate for analyzing time-resolved isotopic enrichment data from this compound experiments?
- Use mixed-effects models to account for biological replicates and technical variability.
- Apply false discovery rate (FDR) correction for multi-omics datasets to reduce type I errors .
- Report raw isotopic abundances and normalized enrichment values in open-access repositories (e.g., MetaboLights) .
Q. How can researchers reconcile conflicting findings between isotopic tracing and genetic knockout models in cysteine metabolism studies?
- Mechanistic deconvolution : Combine tracer data with transcriptomic/proteomic profiling to identify compensatory pathways (e.g., upregulation of alternative sulfur sources in knockout models).
- Dynamic modeling : Use systems biology approaches to simulate pathway redundancy and validate hypotheses .
Ethical and Safety Considerations
Q. What safety protocols are critical when handling this compound in redox-sensitive experiments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
